molecular formula C15H18F3N3O2 B2968237 2-Cyclopropyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one CAS No. 2380100-27-4

2-Cyclopropyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one

Cat. No.: B2968237
CAS No.: 2380100-27-4
M. Wt: 329.323
InChI Key: LKJLEFDAXZPHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one is a complex organic compound that features a cyclopropyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperidine ring

Preparation Methods

The synthesis of 2-Cyclopropyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the trifluoromethyl group, and the coupling of the pyrimidine and piperidine rings. Common synthetic routes may involve:

Chemical Reactions Analysis

2-Cyclopropyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

2-Cyclopropyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-Cyclopropyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one include:

    2-Cyclopropyl-1-(4-{[4-methylpyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-Cyclopropyl-1-(4-{[4-chloropyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one: Contains a chlorine atom instead of a trifluoromethyl group.

    2-Cyclopropyl-1-(4-{[4-fluoropyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one: Features a fluorine atom in place of the trifluoromethyl group.

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

IUPAC Name

2-cyclopropyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O2/c16-15(17,18)12-3-6-19-14(20-12)23-11-4-7-21(8-5-11)13(22)9-10-1-2-10/h3,6,10-11H,1-2,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJLEFDAXZPHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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